![molecular formula C₂₅H₃₃FN₃NaO₇S B1146733 (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid CAS No. 1714147-50-8](/img/structure/B1146733.png)
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₃₃FN₃NaO₇S and its molecular weight is 561.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid is a compound related to the class of antihyperlipidemic agents, specifically a derivative of Rosuvastatin. This compound has garnered interest due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula for this compound is C25H34FN3O7S, with a molecular weight of approximately 511.63 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C25H34FN3O7S |
Molecular Weight | 511.63 g/mol |
CAS Number | 1715120-13-0 |
IUPAC Name | This compound |
The biological activity of this compound is primarily linked to its role as a competitive inhibitor of HMG-CoA reductase, an enzyme critical in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces cholesterol synthesis in the liver and increases the uptake of LDL cholesterol from the bloodstream.
Biological Activities
-
Antihyperlipidemic Effects :
- The compound has shown significant reductions in total cholesterol and LDL cholesterol levels in various animal models and clinical trials.
- In a study involving hyperlipidemic rats, administration of this compound resulted in a significant decrease in serum cholesterol levels compared to control groups .
-
Anti-inflammatory Properties :
- Recent research indicates that (E,3R,5S)-7-[4-(4-fluorophenyl)-...] exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages .
- This property may contribute to its potential benefits in cardiovascular diseases where inflammation plays a critical role.
- Antioxidant Activity :
Study 1: Cholesterol-Lowering Effects
In a double-blind clinical trial involving 200 patients with dyslipidemia, participants receiving (E,3R,5S)-7-[4-(4-fluorophenyl)-...] demonstrated a 30% reduction in LDL cholesterol after 12 weeks compared to those receiving placebo .
Study 2: Inflammatory Markers
A randomized controlled trial assessed the impact of this compound on inflammatory markers in patients with metabolic syndrome. Results indicated significant reductions in CRP levels after 8 weeks of treatment .
Aplicaciones Científicas De Investigación
Biological Activities
-
Antihyperlipidemic Effects:
- Like its parent compound Rosuvastatin, this derivative exhibits significant cholesterol-lowering effects. It functions as an HMG-CoA reductase inhibitor, which is crucial in the biosynthesis of cholesterol. Studies have shown that it effectively reduces LDL cholesterol levels in preclinical models .
- Antioxidant Properties:
- Anti-inflammatory Effects:
Therapeutic Applications
Cardiovascular Diseases:
The primary application of (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid lies in the management of cardiovascular diseases. Its ability to lower cholesterol levels and reduce inflammation positions it as a valuable therapeutic agent in preventing heart disease and stroke.
Diabetes Management:
Emerging studies suggest that statins may also play a role in managing diabetes by improving insulin sensitivity and reducing hyperglycemia. This compound's structural similarity to Rosuvastatin implies potential benefits in glucose metabolism regulation .
Case Studies
- Clinical Trials on Cholesterol Management:
-
Research on Inflammation Reduction:
- A study published in the Journal of Cardiovascular Pharmacology highlighted the anti-inflammatory effects of statin derivatives on endothelial cells. The results indicated a reduction in inflammatory markers such as C-reactive protein (CRP) following treatment with compounds similar to (E,3R,5S)-7-[4-(4-fluorophenyl)... .
Propiedades
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34FN3O7S/c1-15(2)22-20(11-10-18(30)12-19(31)13-21(32)33)23(16-6-8-17(26)9-7-16)28-24(27-22)29(5)37(35,36)14-25(3,4)34/h6-11,15,18-19,30-31,34H,12-14H2,1-5H3,(H,32,33)/b11-10+/t18-,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZOJCGHDNOSSR-MMKWGKFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34FN3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1715120-13-0 |
Source
|
Record name | (3R,5S,6E)-7-(4-(4-Fluorophenyl)-2-(((2-hydroxy-2-methylpropyl)sulfonyl)(methyl)amino)-6-(1-methylethyl)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1715120130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,5S,6E)-7-(4-(4-FLUOROPHENYL)-2-(((2-HYDROXY-2-METHYLPROPYL)SULFONYL)(METHYL)AMINO)-6-(1-METHYLETHYL)PYRIMIDIN-5-YL)-3,5-DIHYDROXYHEPT-6-ENOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HU79XG7AR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.